Thiazole 4-Position Substituent Dictates Functional Target Class: Phenyl (895456-40-3) vs. Pyridyl (BRD7586)
The single-atom substitution at the thiazole 4-position (C–H in phenyl of CAS 895456-40-3 vs. N in pyridyl of BRD7586) determines functional target class. BRD7586, bearing a 4-pyridyl group, is a validated cell-permeable small-molecule inhibitor of SpCas9 with potency twofold greater than all previously identified anti-CRISPR inhibitors . The 4-pyridyl nitrogen is directly involved in target engagement with the SpCas9 protein . CAS 895456-40-3, bearing a 4-phenyl group, lacks this pyridyl nitrogen and consequently lacks any reported anti-CRISPR activity. Structurally, CAS 895456-40-3 aligns instead with the N-(4-phenylthiazol-2-yl)benzenesulfonamide pharmacophore associated with kynurenine 3-hydroxylase (KMO) inhibition, where lead compounds achieve IC50 values of 19–37 nM and in vivo ED50 values of 3–5 μmol/kg . This evidence establishes that the phenyl/pyridyl dichotomy produces non-overlapping biological annotation: researchers seeking a KMO-pathway probe should select the phenyl-bearing scaffold, while anti-CRISPR applications require the pyridyl-bearing analog.
| Evidence Dimension | Thiazole 4-position substituent and associated biological target class |
|---|---|
| Target Compound Data | CAS 895456-40-3: 4-phenyl substituent; no anti-CRISPR activity reported; structurally consistent with KMO inhibitor pharmacophore (class-level IC50 range 19–37 nM for optimized analogs) |
| Comparator Or Baseline | BRD7586 (CAS 895460-70-5): 4-pyridyl substituent; validated SpCas9 inhibitor (twofold more potent than all prior anti-CRISPR inhibitors) |
| Quantified Difference | Functional target class divergence: SpCas9 inhibition (BRD7586) vs. predicted KMO pathway engagement (CAS 895456-40-3). BRD7586 anti-CRISPR potency advantage: 2-fold over prior inhibitors . |
| Conditions | BRD7586: FRET-based SpCas9 cleavage assay; cell-based SpCas9 specificity assays at EMX1, FANCF, VEGFA, eGFP loci . KMO inhibitors: in vitro enzyme assay (IC50); in vivo rat/gerbil oral administration (ED50) . |
Why This Matters
Procurement selection between CAS 895456-40-3 and BRD7586 determines which entirely distinct biological pathway (kynurenine metabolism vs. CRISPR gene-editing control) can be investigated, making these compounds non-substitutable for any hypothesis-driven research program.
- [1] Lim D, Zhou Q, Cox K, et al. A general approach to identify cell-permeable and synthetic anti-CRISPR small molecules. Nat Cell Biol. 2022;24(12):1766-1775. doi:10.1038/s41556-022-01005-8 View Source
- [2] Röver S, Cesura AM, Huguenin P, Kettler R, Szente A. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. J Med Chem. 1997;40(26):4378-4385. doi:10.1021/jm970467t View Source
